2-(3-Chloro-4-fluorophenyl)isonicotinic acid is a chemical compound that belongs to the class of isonicotinic acids, which are derivatives of pyridine. This compound features a chlorinated and fluorinated phenyl group attached to the isonicotinic acid structure, providing it with unique chemical properties and potential applications in various fields, particularly in medicinal chemistry.
The compound can be synthesized through various organic chemistry methods, often involving multi-step reactions that incorporate chlorinated and fluorinated aromatic compounds. Its synthesis and applications are of interest in pharmaceutical research due to its potential biological activity.
2-(3-Chloro-4-fluorophenyl)isonicotinic acid can be classified as:
The synthesis of 2-(3-Chloro-4-fluorophenyl)isonicotinic acid typically involves several key steps:
The reaction conditions often require careful control of temperature, solvent choice (commonly using polar protic solvents), and the presence of catalysts to optimize yield and purity. For instance, reactions may be conducted at temperatures ranging from 80°C to 150°C depending on the specific reagents used .
The molecular structure of 2-(3-Chloro-4-fluorophenyl)isonicotinic acid consists of:
Key structural data includes:
2-(3-Chloro-4-fluorophenyl)isonicotinic acid can undergo various chemical transformations:
Common reagents for these reactions include:
The mechanism of action for 2-(3-Chloro-4-fluorophenyl)isonicotinic acid involves its interaction with biological targets, potentially inhibiting specific enzymes or pathways. For instance, it has been studied for its effects on inducible nitric oxide synthase (iNOS), suggesting a role in anti-inflammatory processes by modulating signaling pathways like NF-kB and STAT-3 .
Relevant data includes:
2-(3-Chloro-4-fluorophenyl)isonicotinic acid has several scientific applications:
The systematic IUPAC name for this compound is 4-Pyridinecarboxylic acid, 2-(3-chloro-4-fluorophenyl)-, reflecting its core structural elements: a nicotinic acid derivative with a halogenated aryl substituent at the 2-position. It is synonymously designated as 2-(3-Chloro-4-fluorophenyl)isonicotinic acid across chemical databases, with the molecular formula C₁₂H₇ClFNO₂ and a molecular weight of 251.64 g/mol [1] [3]. The molecule features a carboxyl group at the 4-position of the pyridine ring and a 3-chloro-4-fluorophenyl moiety at the 2-position, creating a distinct electronic distribution that influences both its physicochemical behavior and biological interactions.
Structurally, it belongs to a broader class of isonicotinic acid derivatives known for diverse pharmacological activities. The isonicotinic acid core itself is historically significant as the backbone of first-line antitubercular agent isoniazid (isonicotinic acid hydrazide), which inhibits mycolic acid synthesis in Mycobacterium tuberculosis [5]. Unlike isoniazid’s hydrazide functionality, the carboxylic acid group in 2-(3-Chloro-4-fluorophenyl)isonicotinic acid offers distinct hydrogen-bonding capabilities and ionization potential (predicted pKa = 1.71), enabling salt formation and influencing membrane permeability [1] [3]. The halogenated aryl extension differentiates it from simpler isonicotinic acids, providing steric bulk and electronic modulation.
Comparative Structural Analysis:This compound exhibits distinct structural parallels with other pharmacologically active halogenated isonicotinic acid derivatives:
Compound Name | CAS Number | Molecular Formula | Key Structural Features | Bioactive Significance |
---|---|---|---|---|
2-(3-Chloro-4-fluorophenyl)isonicotinic acid | 1261951-49-8 | C₁₂H₇ClFNO₂ | 2-Aryl substitution with ortho-halogens | Potential kinase inhibitor scaffold |
Isoniazid | 54-85-3 | C₆H₇N₃O | Hydrazide at C4 | Antitubercular prodrug |
3-Chloro-2-(trifluoromethyl)isonicotinic acid | 749875-02-3 | C₇H₃ClF₃NO₂ | Trifluoromethyl at C2; chloro at C3 | Agrochemical intermediate |
2-Amino-5-(2-fluorophenyl)isonicotinic acid | 1214342-37-6 | C₁₂H₉FN₂O₂ | Amino group at C2; fluorophenyl at C5 | Antimicrobial candidate |
The patent literature reveals structural kinship with glucopyranosyl-substituted phenyl derivatives designed as sodium-dependent glucose cotransporter (SGLT) inhibitors, where halogenated biaryl motifs enhance target engagement and metabolic stability. Specifically, the 3-chloro-4-fluoro configuration in our subject compound mirrors pharmacophores in clinical candidates targeting metabolic diseases, suggesting potential utility in analogous therapeutic contexts [8]. The molecule’s predicted density (1.424±0.06 g/cm³) and boiling point (502.1±50.0 °C) further reflect its structural robustness, likely contributing to crystalline stability in formulation development [1] [3].
Halogen atoms—particularly fluorine and chlorine—serve as indispensable tools in medicinal chemistry, with approximately 25% of approved drugs and 40% of lead compounds containing these elements [2] [4]. Their incorporation into aromatic systems like the phenyl ring of 2-(3-Chloro-4-fluorophenyl)isonicotinic acid is driven by multifaceted therapeutic rationales rooted in electronic, steric, and pharmacokinetic modulation.
Electronic Effects and Binding Interactions:The fluorine atom in the 4-position exerts a strong electron-withdrawing effect (-I inductive effect), polarizing the aromatic ring and enhancing dipole moments. This polarization can strengthen binding affinity via dipole-dipole interactions or hydrogen bonding with protein targets (e.g., kinase ATP pockets). Fluorine’s capacity as a hydrogen-bond acceptor, despite its low polarizability, further contributes to specific binding events—a property exploited in protease inhibitors and receptor agonists. Concurrently, the chlorine atom at the 3-position offers steric bulk and moderate electron-withdrawing character, potentially engaging in halogen bonding interactions where its σ-hole forms favorable contacts with carbonyl oxygen or nitrogen atoms in biological targets. These interactions exhibit directionality and strength comparable to hydrogen bonds, significantly enhancing ligand-receptor binding specificity [2] [4]. Analysis of FDA-approved drugs (2018-2024) reveals that 16 out of 50 2024 approvals contained fluorine or chlorine, underscoring their therapeutic relevance [2].
Physicochemical and Pharmacokinetic Optimization:
Halogen Impact on Drug Properties:
Halogen | Electronegativity (Pauling) | Van der Waals Radius (Å) | Key Biological Effects | Contribution to Compound Properties |
---|---|---|---|---|
Fluorine | 3.98 | 1.47 | - Metabolic stabilization- Enhanced binding affinity- Modulated pKa | Increased acid strength; H-bond acceptor capacity |
Chlorine | 3.16 | 1.75 | - Halogen bonding- Lipophilicity enhancement- Steric blockade | Improved membrane penetration; target selectivity |
The synergistic effect of ortho-chloro and fluoro substituents creates a unique electronic environment within the phenyl ring. This arrangement enhances π-stacking capability with aromatic amino acids and may confer resistance to nucleophilic displacement—a common degradation pathway in non-halogenated analogs. In drug classes ranging from kinase inhibitors (e.g., sotorasib) to thyroid receptor agonists (e.g., resmetirom), such halogen patterns correlate with improved efficacy and safety profiles [2] [4]. The structural convergence of these motifs in 2-(3-Chloro-4-fluorophenyl)isonicotinic acid positions it as a promising scaffold for developing novel therapeutics targeting intracellular pathways requiring precise molecular recognition [1] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: